molecular formula C29H36N2O16S B082694 Senfolomycin A CAS No. 11017-36-0

Senfolomycin A

Cat. No. B082694
CAS RN: 11017-36-0
M. Wt: 700.7 g/mol
InChI Key: ZIOGVGDMWOZVBR-NSIKDUERSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Senfolomycin A is a natural product that belongs to the family of macrolide antibiotics. It was first isolated from the fermentation broth of Streptomyces sp. strain AM-2282 in 1987. Senfolomycin A has shown promising results as an antibacterial agent against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It has also demonstrated antitumor and immunosuppressive activities.

Mechanism Of Action

Senfolomycin A binds to the bacterial ribosome at the peptidyl transferase center, which is responsible for catalyzing the formation of peptide bonds during protein synthesis. This binding prevents the elongation of the nascent peptide chain, thereby inhibiting protein synthesis. The exact mechanism of action of Senfolomycin A against cancer cells is not fully understood, but it is thought to involve the induction of apoptosis through the activation of caspases.

Biochemical And Physiological Effects

Senfolomycin A has been shown to have a broad spectrum of biological activities. In addition to its antibacterial, antitumor, and immunosuppressive effects, it has been found to inhibit the growth of fungi and parasites. Senfolomycin A has also been shown to have anti-inflammatory and analgesic activities.

Advantages And Limitations For Lab Experiments

The main advantage of using Senfolomycin A in laboratory experiments is its potent antibacterial activity against gram-positive bacteria, including Senfolomycin A. This makes it a valuable tool for studying bacterial protein synthesis and for developing new antibiotics. However, the complex structure of Senfolomycin A makes its synthesis challenging, and its immunosuppressive activity may limit its use in certain experiments.

Future Directions

There are several future directions for research on Senfolomycin A. One area of interest is the development of new antibiotics based on the structure of Senfolomycin A. Another area of research is the investigation of the mechanism of action of Senfolomycin A against cancer cells, with the aim of developing new anticancer drugs. Finally, the immunosuppressive activity of Senfolomycin A could be further explored for its potential use in the treatment of autoimmune diseases.

Synthesis Methods

The synthesis of Senfolomycin A is challenging due to its complex structure. Several synthetic approaches have been reported in the literature, including total synthesis and semi-synthesis. The total synthesis of Senfolomycin A involves the assembly of the molecule from simple building blocks, whereas the semi-synthesis method involves the modification of a natural product precursor.

Scientific Research Applications

Senfolomycin A has been extensively studied for its antibacterial, antitumor, and immunosuppressive activities. It has been shown to inhibit bacterial growth by binding to the bacterial ribosome, thereby preventing protein synthesis. In addition, Senfolomycin A has been found to induce apoptosis in cancer cells and to suppress the immune system by inhibiting T-cell activation.

properties

CAS RN

11017-36-0

Product Name

Senfolomycin A

Molecular Formula

C29H36N2O16S

Molecular Weight

700.7 g/mol

IUPAC Name

3-[4-(5-acetyl-5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

InChI

InChI=1S/C29H36N2O16S/c1-6-14(31-10-48)27(39)47-22-16(9-43-13(4)33)45-25(28(40)8-15(34)20(30)19(24(28)36)26(37)38)21(35)23(22)46-18-7-17(42-5)29(41,11(2)32)12(3)44-18/h6,12,16-18,21-23,25,30,35-36,40-41H,7-9H2,1-5H3,(H,37,38)/b14-6-,30-20?

InChI Key

ZIOGVGDMWOZVBR-NSIKDUERSA-N

Isomeric SMILES

C/C=C(/C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(=O)C)O)OC)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)\N=C=S

SMILES

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(=O)C)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)N=C=S

Canonical SMILES

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(=O)C)O)OC)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)N=C=S

synonyms

senfolomycin A

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.